molecular formula C15H27ClN2O4 B13429928 methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

Cat. No.: B13429928
M. Wt: 334.84 g/mol
InChI Key: VXUUEBWFJPUQGY-SOIKFHLCSA-N
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Description

Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride is a complex organic compound with a unique structure that includes multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves several steps, including the formation of key intermediates and the use of specific reagents and conditions. The synthetic route typically starts with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and amino groups. The final step involves the esterification of the carboxylate group with methanol and the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and acetamido groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexene derivatives with acetamido and amino groups, such as:

  • Methyl (3R,4R,5S)-4-acetamido-5-amino-3-methoxycyclohexene-1-carboxylate
  • Methyl (3R,4R,5S)-4-acetamido-5-amino-3-ethoxycyclohexene-1-carboxylate

Uniqueness

Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride is unique due to its specific stereochemistry and the presence of the pentan-3-yloxy group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate; hydrochloride, commonly known as a derivative of Oseltamivir, is a compound with notable antiviral properties, particularly against the influenza virus. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H26N2O4
  • Molecular Weight : 298.38 g/mol
  • CAS Number : 208720-71-2

The primary mechanism of action for methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate is its role as a neuraminidase inhibitor . Neuraminidase is an enzyme on the surface of the influenza virus that facilitates the release of new viral particles from infected cells. By inhibiting this enzyme, the compound effectively reduces viral replication and spread within the host.

Key Points:

  • Neuraminidase Inhibition : The compound binds to the active site of neuraminidase, preventing the cleavage of sialic acid residues on host cell surfaces, which is crucial for viral release and infection spread .
  • Binding Affinity : X-ray crystallography studies have shown that this compound has a high binding affinity for the neuraminidase enzyme, similar to that of Oseltamivir carboxylate .

Biological Activity and Efficacy

Research indicates that methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate exhibits significant antiviral activity against various strains of influenza.

Case Studies:

  • Influenza Virus Resistance Studies : In vitro studies demonstrated that this compound retains efficacy against neuraminidase-resistant strains of influenza A and B viruses .
  • Comparative Efficacy : When compared with other antiviral agents like Zanamivir and Peramivir, methyl (3R,4R,5S)-4-acetamido showed comparable or superior activity in certain assays .

Pharmacokinetics

The pharmacokinetic profile of methyl (3R,4R,5S)-4-acetamido suggests moderate absorption with low bioavailability due to its chemical structure.

ParameterValue
Absorption Moderate
Bioavailability Low
Metabolism Hepatic
Elimination Half-life 6–10 hours

Safety and Toxicity

Safety profiles indicate that while the compound is generally well-tolerated at therapeutic doses, potential side effects can include gastrointestinal disturbances and allergic reactions. Long-term toxicity studies are still needed to fully understand its safety profile in chronic use.

Precautionary Statements:

  • Handle with care due to potential irritant properties.
  • Recommended storage conditions include keeping it in a dark place at low temperatures to maintain stability .

Properties

Molecular Formula

C15H27ClN2O4

Molecular Weight

334.84 g/mol

IUPAC Name

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

InChI

InChI=1S/C15H26N2O4.ClH/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18;/h8,11-14H,5-7,16H2,1-4H3,(H,17,18);1H/t12-,13+,14+;/m0./s1

InChI Key

VXUUEBWFJPUQGY-SOIKFHLCSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC.Cl

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC.Cl

Origin of Product

United States

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